molecular formula C17H15Cl2N5O2S B12142809 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B12142809
M. Wt: 424.3 g/mol
InChI Key: HDZVRCXRHIMVRV-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a sulfanyl group, and chlorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to ensure precise control over reaction conditions and to minimize human error .

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole
  • 2-Amino-4-(4-chlorophenyl)thiazole

Uniqueness

Compared to these similar compounds, 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide is unique due to the presence of both the triazole and sulfanyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H15Cl2N5O2S

Molecular Weight

424.3 g/mol

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H15Cl2N5O2S/c1-26-14-7-6-12(8-13(14)19)21-15(25)9-27-17-23-22-16(24(17)20)10-2-4-11(18)5-3-10/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

HDZVRCXRHIMVRV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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